molecular formula C11H12N2S B2549290 [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine CAS No. 864263-36-5

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine

Cat. No.: B2549290
CAS No.: 864263-36-5
M. Wt: 204.29
InChI Key: AFFGOTFVNVMPSM-UHFFFAOYSA-N
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Description

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine is a chemical compound with the molecular formula C11H12N2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine typically involves the reaction of 2-methyl-1,3-thiazole with a phenylmethanamine derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. This process can include the preparation of intermediate compounds, purification steps, and final conversion to the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It can be incorporated into various chemical frameworks to study the effects of thiazole derivatives on chemical reactivity and stability.

Biology

In biological research, this compound is investigated for its potential biological activities. Thiazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties, making this compound a compound of interest for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical structure allows for the development of products with specific properties and functions.

Mechanism of Action

The mechanism of action of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol: A similar compound with a hydroxyl group instead of an amine group.

    [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid: A derivative with a carboxylic acid group.

    [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine: A compound with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine lies in its specific combination of the thiazole ring and the phenylmethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFGOTFVNVMPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 4-(2-methylthiazol-4-yl)-benzonitrile (305 mg, 1.52 mmol) in anhydrous THF (50 mL). Add a 1M solution of lithium aluminum hydride in THF (3.05 mL, 3.05 mmol). Heat the mixture overnight under reflux. Cool the reaction mixture with ice/water and work-up sequentially with EtOAc and water. Filter the mixture over Celite®. Separate the organic phase, and extract the aqueous phase with chloroform. Dry the combined organic extracts over Na2SO4, filter and concentrate to obtain the title compound as an oil (120 mg) that was used without further purification. GC-MS m/z: 204 (M+).
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